P2Y6 Receptor Antagonism: High Potency vs. Structural Analogs in Functional Assays
This compound demonstrates potent antagonism at the human P2Y6 receptor (P2Y6R), a G-protein coupled receptor implicated in inflammation. In a head-to-head comparison of functional activity using the same cellular assay, this compound (IC50 = 37 nM) exhibits approximately 29-fold higher potency than a closely related morpholino-pyrrolo-benzoic acid analog (IC50 = 1090 nM) [1][2]. This stark difference highlights that not all compounds with similar core structures possess equivalent biological activity, underscoring the specific value of the 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid configuration.
| Evidence Dimension | Inhibition of P2Y6 receptor functional activity |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | Closely related morpholino-pyrrolo-benzoic acid analog (CHEMBL4857492): IC50 = 1090 nM |
| Quantified Difference | 29-fold greater potency (lower IC50) |
| Conditions | Human P2Y6 receptor expressed in human 1321N1 cells, assessed as inhibition of UDP-induced inositol-1-phosphate accumulation. |
Why This Matters
For researchers studying P2Y6-mediated pathways, selecting the more potent tool compound (37 nM IC50) is critical for achieving robust target engagement at lower, more physiologically relevant concentrations, minimizing off-target effects associated with higher doses of weaker analogs.
- [1] BindingDB. BDBM50454137 (CHEMBL1321988) - IC50: 37 nM. Accessed 2025. View Source
- [2] BindingDB. BDBM50569559 (CHEMBL4857492) - IC50: 1090 nM. Accessed 2025. View Source
